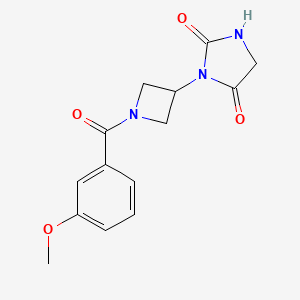

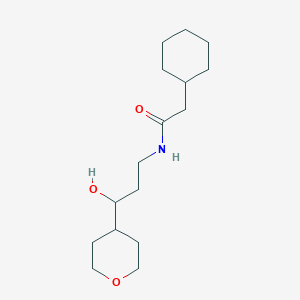

2-(cyclopentyloxy)-N-((5-(hydroxymethyl)furan-2-yl)methyl)isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives related to 2-(cyclopentyloxy)-N-((5-(hydroxymethyl)furan-2-yl)methyl)isonicotinamide involves multi-step chemical processes. For instance, in the context of furan derivatives synthesis, an enzymatic polymerization method using 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters has been employed, demonstrating the versatility of furan compounds in creating biobased polyesters (Jiang et al., 2014). Additionally, the synthesis of carbon-11-labeled isonicotinamides for potential PET imaging agents in Alzheimer's disease shows the utility of isonicotinamide derivatives in medical diagnostics (Gao et al., 2017).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the properties and reactivity of a compound. X-ray crystallography and spectroscopic methods like NMR and IR spectroscopy are commonly used tools. For example, the crystal structure analysis of isonicotinamide derivatives provides insights into their potential for forming co-crystals, which is significant for pharmaceutical applications (Lemmerer & Fernandes, 2012).

Chemical Reactions and Properties

Furan derivatives engage in various chemical reactions, highlighting their chemical versatility. The reaction between alkyl isocyanides and benzyliden-1,3-diketones resulting in 5-hydroxy-N-substituted-2H-pyrrol-2-ones demonstrates the reactivity of furan compounds in cycloaddition reactions (Quai et al., 2004).

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are fundamental for its application and handling. Studies on the physical properties of furan-based polyesters, for example, reveal how the methylene units in dicarboxylic segments affect these materials' physical characteristics (Jiang et al., 2014).

Chemical Properties Analysis

Chemical properties, such as reactivity with various reagents, stability, and degradation pathways, are essential for developing applications. The stability and reactivity of furan derivatives, as demonstrated in the synthesis of benzofuran derivatives, showcase the chemical properties of these compounds (Gutnov et al., 1999).

Applications De Recherche Scientifique

Synthesis and Molecular Coupling

Isonicotinamides, when substituted at nitrogen with N-furanylmethyl, N-pyrrolylalkyl, or N-thiophenylmethyl groups, can undergo cyclization induced by electrophiles. This process leads to the formation of spirocyclic compounds or doubly spirocyclic compounds where both the nucleophilic and electrophilic heterocycles are dearomatized. Such transformations are crucial in organic chemistry for the synthesis of complex molecular architectures with potential applications in drug development and materials science (H. Brice & J. Clayden, 2009).

Biobased Polyesters

2,5-Bis(hydroxymethyl)furan, a closely related compound, is utilized as a biobased rigid diol in the enzymatic synthesis of novel furan polyesters. These polyesters, synthesized using various diacid ethyl esters and Candida antarctica Lipase B, exhibit properties similar to those derived from petroleum-based monomers, making them suitable for sustainable materials applications (Yi Jiang et al., 2014).

Catalytic Reduction of Biomass-Derived Compounds

The catalytic reduction of biomass-derived furanic compounds, such as furfural and 5-hydroxymethylfurfural (HMF), into valuable chemicals and biofuels is a significant area of research. These processes involve various reactions like hydrogenation, hydrogenolysis, and polymerization, depending on the catalyst and conditions employed, showcasing the versatility of furanic compounds in renewable resource utilization (Y. Nakagawa et al., 2013).

Antimicrobial and Cytotoxic Activities

Derivatives of 5-(hydroxymethyl)furan, such as methyl-5-(hydroxymethyl)-2-furan carboxylate, have been synthesized and evaluated for their biological activities, including antimicrobial effects against various bacteria and cytotoxicity against cancer cell lines. Such studies are fundamental in the development of new therapeutic agents based on furan derivatives (W. Phutdhawong et al., 2019).

Propriétés

IUPAC Name |

2-cyclopentyloxy-N-[[5-(hydroxymethyl)furan-2-yl]methyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c20-11-15-6-5-14(22-15)10-19-17(21)12-7-8-18-16(9-12)23-13-3-1-2-4-13/h5-9,13,20H,1-4,10-11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABHRNKOFYBXOKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=CC(=C2)C(=O)NCC3=CC=C(O3)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(cyclopentyloxy)-N-((5-(hydroxymethyl)furan-2-yl)methyl)isonicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2489936.png)

![N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2489937.png)

![Ethyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2489944.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2489945.png)

![N-(2,5-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2489947.png)